molecular formula C23H36N7O19P3S B1249405 oxalyl-CoA

oxalyl-CoA

Cat. No. B1249405
M. Wt: 839.6 g/mol
InChI Key: QVXMZFTWJVBUHP-IBOSZNHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of oxalic acid. It has a role as an Escherichia coli metabolite. It derives from an oxalic acid. It is a conjugate acid of an oxalyl-CoA(5-).

Scientific Research Applications

1. Role in Catabolism of Oxalate

Oxalyl-CoA decarboxylase plays a crucial role in the catabolism of oxalate, a highly toxic compound. This enzyme catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA, a process significant in organisms ranging from bacteria to plants. For instance, in Bifidobacterium lactis, a strain known for its oxalate-degrading activity, oxalyl-CoA decarboxylase is pivotal for intestinal degradation of oxalate, highlighting its potential role in human intestinal health (Federici et al., 2004). Similarly, in Oxalobacter formigenes, a bacterium in the human gut, this enzyme assists in breaking down oxalate (Baetz & Allison, 1989).

2. Enzymatic Activity and Kinetics

The enzymatic activity and kinetic behavior of oxalyl-CoA decarboxylase have been characterized in various studies. For instance, the enzyme from Oxalobacter formigenes has been purified, with its activity dependent on thiamine pyrophosphate (Baetz & Allison, 1989). Capillary electrophoresis has been used to measure its activity in bacteria like Oxalobacter formigenes and Lactobacillus acidophilus, indicating its significance in the degradation of oxalate in these organisms (Bendazzoli et al., 2007).

3. Structural and Mechanistic Insights

The crystal structure of oxalyl-CoA decarboxylase from Oxalobacter formigenes has been determined, providing insights into its activation by adenosine diphosphate (ADP) and unique active site residues. This structural knowledge aids in understanding the reaction mechanism of the enzyme (Berthold et al., 2005).

4. Applications in Plant Metabolism

In plants, oxalyl-CoA is also crucial. For example, in grass pea (Lathyrus sativus L.), oxalyl-CoA synthetase (OCS) converts oxalate to oxalyl-CoA, which is then used for the synthesis of other compounds or degraded to CO2. This process is important for controlling oxalate levels in plants and has implications for plant viability and the production of certain neurotoxic compounds (Goldsmith et al., 2022).

5. Role in Human Health and Disease

The enzyme has been studied in the context of human health, particularly in its potential role in preventing kidney stone formation. For example, an ELISA diagnostic kit targeting oxalyl-CoA decarboxylase has been developed, which could be useful in detecting urinary tract stones (Abarghooi-Kahaki et al., 2018).

properties

Product Name

oxalyl-CoA

Molecular Formula

C23H36N7O19P3S

Molecular Weight

839.6 g/mol

IUPAC Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoacetic acid

InChI

InChI=1S/C23H36N7O19P3S/c1-23(2,16(33)19(34)26-4-3-12(31)25-5-6-53-22(37)21(35)36)8-46-52(43,44)49-51(41,42)45-7-11-15(48-50(38,39)40)14(32)20(47-11)30-10-29-13-17(24)27-9-28-18(13)30/h9-11,14-16,20,32-33H,3-8H2,1-2H3,(H,25,31)(H,26,34)(H,35,36)(H,41,42)(H,43,44)(H2,24,27,28)(H2,38,39,40)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

QVXMZFTWJVBUHP-IBOSZNHHSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O

synonyms

oxalyl-CoA
oxalyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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